N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide
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Overview
Description
N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Piperazine Moiety: The intermediate product is then reacted with 1-(3-methoxybenzyl)piperazine under suitable conditions, such as heating in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or antipsychotic properties.
Industry: Could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide would depend on its specific molecular targets. It might interact with receptors or enzymes in the body, leading to various physiological effects. For example, it could bind to neurotransmitter receptors in the brain, modulating their activity and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide: Similar structure but with a different substituent on the piperazine ring.
N-(2,6-diethylphenyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is unique due to its specific combination of substituents, which can influence its pharmacological properties and chemical reactivity. The presence of the methoxy group might enhance its ability to cross biological membranes, while the piperazine ring could contribute to its binding affinity for certain receptors.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-4-20-9-7-10-21(5-2)24(20)25-23(28)18-27-14-12-26(13-15-27)17-19-8-6-11-22(16-19)29-3/h6-11,16H,4-5,12-15,17-18H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOIJBHODFKRLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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